TCO-PEG24-acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H115NO28/c62-59(63)8-10-65-12-14-67-16-18-69-20-22-71-24-26-73-28-30-75-32-34-77-36-38-79-40-42-81-44-46-83-48-50-85-52-54-87-56-57-88-55-53-86-51-49-84-47-45-82-43-41-80-39-37-78-35-33-76-31-29-74-27-25-72-23-21-70-19-17-68-15-13-66-11-9-61-60(64)89-58-6-4-2-1-3-5-7-58/h1-2,58H,3-57H2,(H,61,64)(H,62,63)/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REJRWCKBCMDVEL-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H115NO28 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1298.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TCO-PEG24-acid: A Comprehensive Technical Guide for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-PEG24-acid is a high-purity, monodisperse polyethylene glycol (PEG) linker that incorporates a trans-cyclooctene (TCO) group and a terminal carboxylic acid. This bifunctional molecule is a cornerstone of modern bioconjugation, enabling the covalent attachment of biomolecules through a highly efficient and bioorthogonal reaction. The TCO moiety is exceptionally reactive towards tetrazine-containing molecules via the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, which is recognized as the fastest bioorthogonal reaction.[] The hydrophilic 24-unit PEG spacer enhances aqueous solubility, reduces aggregation of conjugates, and provides a flexible linkage that minimizes steric hindrance.[2][3] This guide provides an in-depth overview of this compound, including its physicochemical properties, detailed experimental protocols for its use in bioconjugation, and its applications in drug development and biological research.

Core Properties of this compound

This compound is a well-defined chemical entity with consistent properties, making it an ideal reagent for reproducible bioconjugation.

| Property | Value | Reference |

| Molecular Formula | C60H115NO28 | [] |

| Molecular Weight | 1298.6 g/mol | [] |

| Purity | Typically >95% | [] |

| Solubility | Water, DMF, DMSO | [] |

| Storage | -20°C, desiccated | [] |

Note: TCO compounds have a limited shelf life as they can isomerize to the less reactive cis-cyclooctene (CCO) form. Therefore, long-term storage is not recommended.[]

The TCO-Tetrazine Ligation: A Bioorthogonal "Click" Reaction

The primary application of this compound lies in its ability to participate in the TCO-tetrazine ligation, a bioorthogonal "click" chemistry reaction. This reaction is characterized by its exceptional speed, high specificity, and biocompatibility.

The TCO-tetrazine reaction is an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between the electron-rich TCO dienophile and an electron-deficient tetrazine diene.[4] This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, making the reaction irreversible.[4]

Key features of the TCO-tetrazine ligation include:

-

Exceptional Kinetics: It is one of the fastest bioorthogonal reactions, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹. This allows for efficient labeling at low concentrations.

-

High Specificity: The reaction is highly selective and does not cross-react with other functional groups found in biological systems.

-

Biocompatibility: The reaction proceeds under physiological conditions (aqueous buffer, neutral pH, and ambient temperature) without the need for cytotoxic catalysts like copper.

TCO-Tetrazine Reaction Mechanism

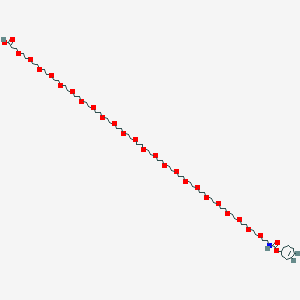

Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction between TCO and tetrazine.

Experimental Protocols

This section provides detailed methodologies for the activation of this compound and its subsequent conjugation to amine-containing biomolecules, such as antibodies, as well as a protocol for cell surface labeling.

Activation of this compound with EDC/NHS

The terminal carboxylic acid of this compound can be activated to an amine-reactive N-hydroxysuccinimide (NHS) ester using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Materials:

-

This compound

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS or Sulfo-NHS

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

Procedure:

-

Prepare this compound solution: Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10 mg/mL.

-

Prepare EDC/NHS solution: Immediately before use, dissolve EDC and NHS (or Sulfo-NHS) in the Activation Buffer to a final concentration of 0.1 M each.

-

Activation reaction:

-

In a microcentrifuge tube, combine 1 molar equivalent of this compound with 1.5 molar equivalents of both EDC and NHS.

-

Incubate the reaction for 15-30 minutes at room temperature. The activation is most efficient at pH 4.5-7.2.

-

Antibody Conjugation with Activated this compound

This protocol describes the conjugation of the activated TCO-PEG24-NHS ester to a primary amine-containing antibody.

Materials:

-

Activated TCO-PEG24-NHS ester (from the previous protocol)

-

Antibody in an amine-free buffer (e.g., PBS) at a concentration of 1-5 mg/mL.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting column

Procedure:

-

Buffer exchange: If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS using a desalting column.

-

Conjugation reaction:

-

Add a 10-20 fold molar excess of the activated TCO-PEG24-NHS ester to the antibody solution.

-

Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C. The reaction with primary amines is most efficient at pH 7-8.

-

-

Quenching: Add Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature to quench any unreacted NHS ester.

-

Purification: Remove excess, unreacted TCO-PEG linker by passing the reaction mixture through a desalting column equilibrated with PBS.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and, if applicable, a chromophore on the TCO linker.

Workflow for Antibody Conjugation

Caption: Workflow for the conjugation of this compound to an antibody.

Cell Surface Labeling

This protocol outlines a two-step strategy for labeling cell surface glycoproteins with a fluorescent probe using this compound.

Step 1: Metabolic Labeling of Cells with a Tetrazine-Modified Sugar

-

Prepare cells: Culture cells to the desired confluency.

-

Metabolic labeling: Incubate the cells with a peracetylated tetrazine-modified monosaccharide (e.g., Ac4ManNTz) at a final concentration of 25-50 µM in the culture medium for 24-48 hours. This will incorporate the tetrazine handle into the cell surface glycans.

Step 2: Bioorthogonal Labeling with TCO-PEG24-Fluorophore

-

Prepare TCO-PEG24-Fluorophore: Conjugate a fluorescent dye to this compound using the EDC/NHS activation protocol described above.

-

Wash cells: Gently wash the tetrazine-labeled cells twice with warm PBS (pH 7.4) to remove any unreacted sugar.

-

Labeling reaction:

-

Dilute the TCO-PEG24-Fluorophore conjugate in culture medium or PBS to a final concentration of 5-20 µM.

-

Add the labeling solution to the washed cells and incubate for 30-60 minutes at 37°C.

-

-

Final washes: Wash the cells twice with PBS to remove any unreacted probe.

-

Analysis: The labeled cells can now be analyzed by fluorescence microscopy or flow cytometry.

Applications in Drug Development and Research

The unique properties of this compound make it a versatile tool in various research and development areas.

Antibody-Drug Conjugates (ADCs)

This compound is instrumental in the development of site-specific ADCs. By incorporating a TCO group onto an antibody, a tetrazine-modified cytotoxic drug can be attached with a precise drug-to-antibody ratio (DAR). The PEG24 linker can improve the solubility and reduce aggregation of the final ADC.

In Vivo Imaging and Pretargeting

The rapid kinetics of the TCO-tetrazine ligation are ideal for in vivo pretargeting strategies. In this approach, a TCO-modified antibody is first administered and allowed to accumulate at the target site (e.g., a tumor). Subsequently, a smaller, rapidly clearing tetrazine-labeled imaging agent is administered, which "clicks" to the pre-localized antibody, providing a high-contrast image with reduced background signal.

Probing Cellular Signaling Pathways

Bioorthogonal chemistry with linkers like this compound provides a powerful method for studying cellular signaling. For example, a signaling ligand can be modified with a TCO group. This allows for the attachment of various probes (e.g., fluorophores, biotin) to the ligand after it has bound to its receptor on the cell surface. This strategy can be used to:

-

Visualize receptor-ligand interactions: By attaching a fluorescent probe, the localization and trafficking of the receptor-ligand complex can be monitored.

-

Isolate signaling complexes: By attaching a biotin tag, the receptor and its associated proteins can be pulled down and identified.

-

Control signaling activation: A "caged" signaling molecule can be attached to the TCO-linker, which is then released upon reaction with a tetrazine, allowing for precise temporal and spatial control of signaling activation.

Logical Workflow for Studying GPCR Signaling

Caption: A logical workflow for utilizing this compound to study GPCR signaling.

Quantitative Data Summary

The efficiency and stability of the bioconjugates formed using this compound are critical for their application.

| Parameter | Description | Typical Values/Observations | Reference |

| Second-Order Rate Constant (k₂) | A measure of the TCO-tetrazine reaction speed. | Up to 10^6 M⁻¹s⁻¹ | [4] |

| In Vivo Stability of TCO | The half-life of the TCO group in a biological environment. | Can be improved by linker design; half-lives of several days have been reported. | [5] |

| Conjugation Efficiency | The percentage of the biomolecule that is successfully conjugated. | Can be optimized to be highly efficient, often exceeding 90%. | [6] |

| Influence of PEG Linker | The effect of the PEG chain on the properties of the conjugate. | Longer PEG chains can improve solubility, reduce immunogenicity, and increase circulation time.[7] They can also prevent the TCO group from being buried within the protein, thus improving reactivity.[8] | [7][8] |

Conclusion

This compound is a powerful and versatile tool for researchers, scientists, and drug development professionals. Its well-defined structure, combined with the exceptional kinetics and bioorthogonality of the TCO-tetrazine ligation, enables the precise and efficient construction of complex bioconjugates. The applications of this compound are vast, ranging from the development of next-generation antibody-drug conjugates to the sophisticated study of cellular signaling pathways. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in advanced bioconjugation strategies.

References

- 2. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]

- 3. broadpharm.com [broadpharm.com]

- 4. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]

- 5. precisepeg.com [precisepeg.com]

- 6. escholarship.org [escholarship.org]

- 7. jk-sci.com [jk-sci.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of TCO-PEG24-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of TCO-PEG24-acid, a bifunctional linker widely utilized in bioorthogonal chemistry. This document details the fundamental principles of its reactivity, offers quantitative kinetic data, presents detailed experimental protocols, and includes visualizations of key processes to support its application in research and drug development.

This compound is a molecule comprised of three key components: a highly strained trans-cyclooctene (TCO) group, a 24-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This unique structure enables a two-fold mechanism of action: a rapid and specific bioorthogonal ligation and a triggerable "click-to-release" system for controlled drug delivery.

Core Mechanism 1: Inverse-Electron Demand Diels-Alder (iEDDA) Cycloaddition

The primary mechanism of action for this compound is its participation in an inverse-electron demand Diels-Alder (iEDDA) reaction. This bioorthogonal "click chemistry" reaction occurs between the electron-rich TCO group (the dienophile) and an electron-deficient 1,2,4,5-tetrazine (the diene).[1]

The reaction proceeds through a [4+2] cycloaddition to form an unstable bicyclic intermediate, which then rapidly undergoes a retro-Diels-Alder reaction to eliminate a molecule of dinitrogen (N₂).[1] This irreversible process results in the formation of a stable dihydropyridazine linkage.[2] The reaction is exceptionally fast and highly selective, proceeding efficiently in complex biological media without the need for a catalyst.[2][3]

The progress of the TCO-tetrazine ligation can be monitored spectrophotometrically by observing the disappearance of the tetrazine's characteristic absorbance in the 510-550 nm range.[4]

Quantitative Data: Reaction Kinetics

The kinetics of the iEDDA reaction between TCO and tetrazine derivatives are among the fastest in bioorthogonal chemistry, with second-order rate constants spanning from 10³ to 10⁶ M⁻¹s⁻¹.[4] This high reactivity allows for efficient conjugation at low concentrations, which is ideal for in vivo applications.[2] The reaction rate is influenced by the substituents on both the TCO and tetrazine moieties, as well as the solvent conditions.

| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent |

| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | 2000 | 9:1 Methanol/Water |

| General | General | > 800 | Not Specified |

| Hydrogen-substituted tetrazines | trans-cyclooctene | up to 30,000 | PBS |

| Dipyridal tetrazine | trans-cyclooctene | 2000 (±400) | Not Specified |

| ATTO-tetrazines | trans-cyclooctene | up to 1000 | Not Specified |

| Methyl-substituted tetrazines | trans-cyclooctene | ~1000 | Not Specified |

Note: The table presents a selection of reported rate constants to illustrate the range and influencing factors. Actual rates will depend on specific experimental conditions.

Signaling Pathway Diagram

Caption: Mechanism of the inverse-electron demand Diels-Alder (iEDDA) reaction.

Core Mechanism 2: "Click-to-Release"

For applications in drug delivery, this compound can be incorporated into a "click-to-release" system. In this mechanism, a therapeutic agent is "caged" by a TCO-containing linker. The iEDDA reaction with a tetrazine triggers a cascade of electronic rearrangements within the linker, leading to the cleavage of a bond and the release of the active drug.[5]

The release mechanism typically involves the tautomerization of the initial 4,5-dihydropyridazine product to a 1,4-dihydropyridazine, which then undergoes spontaneous elimination to release the payload.[5] The efficiency and rate of release can be modulated by the specific design of the TCO linker and the substituents on the tetrazine.[6] For instance, N-methyl substitution on the TCO carbamate linker has been shown to enhance release performance.[6]

Quantitative Data: Click-to-Release Kinetics

The kinetics of drug release are distinct from the initial ligation. While the click reaction is very fast, the subsequent release can be slower and is often the rate-determining step in the overall uncaging process.

| TCO-Linker | Tetrazine Derivative | Release Half-life | Conditions |

| iTCO-caged fluorophore | Pyridyl-disubstituted tetrazine | 4.8 seconds | Not specified |

| rTCO-Sarcosine | Dimethyl-tetrazine | ~100 minutes (90% release) | pH 7.4 |

| cTCO-Glycine | Tetrazine-diacid | Slower than rTCO-Sarcosine | pH 7.4 |

Note: This data is for illustrative TCO-caged systems and may not be directly representative of all this compound constructs.

Signaling Pathway Diagram

References

An In-depth Technical Guide to TCO-PEG24-acid for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TCO-PEG24-acid, a bifunctional linker widely utilized in bioconjugation. It details the core chemistry, key applications, and experimental protocols for its use, with a focus on enabling researchers to effectively implement this technology in their work.

Introduction to this compound

This compound is a chemical modification reagent that features two key functional groups: a trans-cyclooctene (TCO) group and a carboxylic acid, separated by a 24-unit polyethylene glycol (PEG) spacer.[1][2][3] This structure provides a powerful tool for covalently linking molecules in a specific and efficient manner.

The TCO group is a highly reactive dienophile that participates in the inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazine-modified molecules.[4][5][6] This "click chemistry" reaction is known for its exceptionally fast kinetics and high specificity, allowing for rapid bioconjugation even at low concentrations.[4][6] The reaction is bioorthogonal, meaning it proceeds with high efficiency in complex biological environments without interfering with native biochemical processes.[4][6]

The carboxylic acid moiety allows for the conjugation of this compound to primary amine-containing molecules, such as proteins, antibodies, and peptides, through the formation of a stable amide bond.[1] This reaction typically requires activation of the carboxylic acid using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).

The hydrophilic PEG spacer enhances the aqueous solubility of the molecule and its conjugates, reduces aggregation, and can improve the pharmacokinetic properties of the final bioconjugate.[1][7]

Chemical and Physical Properties

A summary of the key properties of this compound is provided in the table below. These properties are essential for designing and executing bioconjugation experiments.

| Property | Value | Source |

| Molecular Formula | C60H115NO28 | [1][8] |

| Molecular Weight | 1298.56 g/mol | [1][8] |

| Purity | >95% | [1][7] |

| Solubility | Water, DMF, DMSO | [1] |

| Storage Conditions | -20°C, desiccated | [1] |

The TCO-Tetrazine Ligation: A Core Bioconjugation Reaction

The primary utility of this compound lies in its ability to participate in the TCO-tetrazine ligation. This reaction is a cornerstone of modern bioconjugation due to its remarkable speed and specificity.

Reaction Mechanism

The TCO-tetrazine reaction is a type of [4+2] cycloaddition.[4] The electron-deficient tetrazine acts as the diene, and the strained, electron-rich TCO serves as the dienophile.[4] This initial cycloaddition is followed by a retro-Diels-Alder reaction, which results in the irreversible elimination of dinitrogen (N₂) gas and the formation of a stable dihydropyridazine product.[4][9]

Figure 1. Mechanism of the TCO-Tetrazine bioorthogonal ligation.

Reaction Kinetics and Stability

The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions known, with second-order rate constants typically in the range of 10³ to 10⁶ M⁻¹s⁻¹.[4][10] This allows for efficient conjugation at low micromolar or even nanomolar concentrations.[6]

It is important to note that TCO compounds have a finite half-life and can isomerize to the less reactive cis-cyclooctene (CCO) form.[1] Therefore, long-term storage of TCO-containing reagents is not recommended, and they should be stored under appropriate conditions to maintain their reactivity.[1] Newer generations of TCO derivatives have been developed with improved stability.[11][12]

| Parameter | Typical Value Range | Notes |

| Second-Order Rate Constant (k₂) | 10³ - 10⁶ M⁻¹s⁻¹ | Varies with TCO and tetrazine structure, solvent, and temperature.[4][10] |

| Stability | Limited half-life | Can isomerize to the less reactive CCO form.[1] Some derivatives show enhanced stability.[11][12] |

Experimental Protocols

The following protocols provide a general framework for the use of this compound in bioconjugation. Optimization may be required for specific applications.

Activation of this compound

The carboxylic acid group of this compound must be activated to react with primary amines. A common method is the formation of an NHS ester.

Materials:

-

This compound

-

1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

Protocol:

-

Dissolve this compound in anhydrous DMSO or DMF to a desired concentration (e.g., 10 mM).

-

Add 1.5 equivalents of NHS to the this compound solution.

-

Add 1.5 equivalents of EDC to the solution.

-

Incubate the reaction for 15-30 minutes at room temperature. The resulting activated TCO-PEG24-NHS ester is now ready for conjugation to a primary amine-containing molecule.

Figure 2. Workflow for the activation of this compound.

Conjugation of Activated this compound to an Antibody

This protocol describes the labeling of an antibody with the activated TCO-PEG24-NHS ester.

Materials:

-

Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Activated TCO-PEG24-NHS ester solution

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis equipment for purification

Protocol:

-

Prepare the antibody at a concentration of 1-5 mg/mL in an amine-free buffer.

-

Add a 10- to 20-fold molar excess of the activated TCO-PEG24-NHS ester solution to the antibody solution.[13]

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.[14]

-

Purify the TCO-labeled antibody from excess reagent using a desalting column or dialysis.

References

- 1. This compound | BroadPharm [broadpharm.com]

- 2. TCO-PEG24-acid_新研博美 [xinyanbm.com]

- 3. This compound-西安齐岳生物 [0qy.com]

- 4. benchchem.com [benchchem.com]

- 5. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. vectorlabs.com [vectorlabs.com]

- 7. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]

- 8. precisepeg.com [precisepeg.com]

- 9. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. broadpharm.com [broadpharm.com]

- 11. Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to Inverse Electron Demand Diels-Alder (iEDDA) Reactions with Trans-Cyclooctene (TCO)

Audience: Researchers, scientists, and drug development professionals.

The inverse electron demand Diels-Alder (iEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO) has become a cornerstone of bioorthogonal chemistry.[1][2] Its unparalleled reaction speed, high specificity, and ability to function within complex biological environments have established it as an invaluable tool for in vivo imaging, targeted drug delivery, and the precise labeling of biomolecules.[1][3][4] This guide provides a comprehensive overview of the core principles, quantitative data, and practical applications of the TCO-tetrazine ligation.

Core Reaction Mechanism

The TCO-tetrazine ligation is a form of "click chemistry" that proceeds through a rapid, two-step cascade.[1]

-

[4+2] Cycloaddition: The reaction is initiated by an inverse electron demand Diels-Alder cycloaddition. The electron-deficient tetrazine serves as the diene, reacting with the highly strained and, therefore, electron-rich TCO, which acts as the dienophile.[1][5] This initial step forms an unstable tricyclic intermediate.[1]

-

Retro-Diels-Alder Elimination: The intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂).[1][6] This release of nitrogen gas is a significant thermodynamic driving force for the reaction's irreversibility. The final product is a stable dihydropyridazine, which can subsequently tautomerize and oxidize to a pyridazine.[1][5]

This reaction is exceptionally fast and proceeds cleanly without the need for a catalyst, even in complex biological media.[6][7]

Caption: Mechanism of the TCO-Tetrazine iEDDA ligation.

Quantitative Data: Reaction Kinetics

The second-order rate constants (k₂) for the TCO-tetrazine reaction are among the fastest known in bioorthogonal chemistry, typically falling within the range of 10³ to 10⁶ M⁻¹s⁻¹.[1][6] This high reaction velocity allows for efficient conjugation at low micromolar or even nanomolar concentrations, which is critical for minimizing off-target effects and potential toxicity in living systems.[1] The reaction rate is influenced by the specific structures of the tetrazine and TCO derivatives used.

| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) M⁻¹s⁻¹ | Notes |

| General Range | TCO | 1,000 - 1,000,000 | Represents the broad range reported for this class of reactions.[6] |

| 3,6-di-(2-pyridyl)-s-tetrazine | TCO | 2,000 (±400) | Reaction in 9:1 methanol:water.[8] |

| Hydrogen-substituted | TCO | up to 30,000 | H-Tz derivatives often show very high reactivity.[9] |

| Methyl-substituted | TCO | ~1,000 | Common, stable tetrazine derivatives.[9] |

| Dipyridyl tetrazine | TCO | 57.7 | Studied in the context of click-to-release applications.[10] |

| Dimethyl-tetrazine | TCO | 0.54 | Slower kinetics but can provide higher release yields in certain systems.[10] |

Experimental Workflow: Pre-targeting Strategy

A powerful application of the TCO-tetrazine ligation in drug development and imaging is the "pre-targeting" strategy.[3][11][12] This approach separates the targeting and payload delivery steps to improve the therapeutic or diagnostic window.

-

Step 1: Targeting Vector Administration: A biomolecule with high affinity for a specific target, such as an antibody conjugated with TCO, is administered. This TCO-antibody conjugate circulates and accumulates at the target site (e.g., a tumor).[11]

-

Step 2: Clearance: A waiting period allows for the unbound TCO-antibody conjugate to clear from circulation and non-target tissues, minimizing off-target effects.[11]

-

Step 3: Payload Administration: A small, tetrazine-functionalized molecule (e.g., a radiolabel, fluorescent dye, or cytotoxic drug) is administered.[3][11] This small molecule distributes rapidly throughout the body.

-

Step 4: In Situ Ligation: Upon reaching the target site, the tetrazine payload rapidly and specifically reacts with the pre-localized TCO-antibody conjugate via the iEDDA ligation, concentrating the payload at the desired location.[3][13]

This method allows for the use of short-lived radioisotopes with long-circulating antibodies and can significantly reduce the radiation dose to healthy tissues.[14]

Caption: Workflow for a pre-targeting strategy using TCO-tetrazine ligation.

Experimental Protocols

This section provides detailed methodologies for the key steps in a typical bioconjugation workflow.

Protocol 1: Protein Labeling with TCO-NHS Ester

This protocol details the conjugation of a TCO moiety to primary amines (e.g., lysine residues) on a protein using an N-hydroxysuccinimide (NHS) ester.[2]

-

Materials:

-

Procedure:

-

Protein Preparation: Ensure the protein is in an amine-free buffer. If the buffer contains primary amines like Tris or glycine, perform a buffer exchange into PBS using a spin desalting column.[9] The protein concentration should be between 1-5 mg/mL.[15]

-

TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO to a concentration of 10-20 mM.[2]

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.[2][15]

-

Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.[6][9]

-

Quenching (Optional): To stop the reaction and quench any unreacted NHS ester, add the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes.[2][9]

-

Purification: Remove excess, unreacted TCO-NHS ester and quenching buffer by purifying the TCO-labeled protein using spin desalting columns equilibrated with the desired storage buffer (e.g., PBS).[6][9]

-

Characterization: The degree of labeling (DOL) can be determined by comparing the mass of the labeled and unlabeled protein using mass spectrometry (e.g., MALDI-TOF or ESI-MS).[2] The TCO-labeled protein is now ready for ligation.

-

Protocol 2: TCO-Tetrazine Ligation for Protein Conjugation

This protocol describes the reaction between the TCO-functionalized protein and a tetrazine-labeled molecule.

-

Materials:

-

Purified TCO-labeled protein (from Protocol 1).

-

Tetrazine-functionalized molecule (e.g., another protein, fluorescent dye).

-

Reaction Buffer (e.g., PBS, pH 7.4).

-

-

Procedure:

-

Reactant Preparation: Dissolve the TCO-labeled protein and the tetrazine-labeled molecule in the reaction buffer.

-

Ligation Reaction: Mix the TCO-protein and the tetrazine-protein in a 1:1 molar ratio.[6] For optimal results, a slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized molecule can be used.[9]

-

Incubation: Incubate the mixture at room temperature with gentle rotation.[6] Depending on the specific reactants and concentrations, the incubation time can range from 30 minutes to 2 hours.[9] The reaction can also be performed at 4°C, though this may require a longer incubation time.[9]

-

Monitoring the Reaction: The reaction can be monitored spectroscopically by observing the disappearance of the tetrazine's characteristic absorption peak between 510 and 550 nm.[6]

-

Purification (Optional): If necessary, the final conjugate can be purified from any unreacted starting materials using a suitable method such as size-exclusion chromatography.[9]

-

Storage: Store the final conjugate at 4°C until use.[9]

-

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. A Bone-Seeking Trans-Cyclooctene for Pretargeting and Bioorthogonal Chemistry: A Proof of Concept Study Using 99mTc- and 177Lu-Labeled Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. broadpharm.com [broadpharm.com]

- 7. Strained alkenes for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]

- 8. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Establishment of the in vivo efficacy of pretargeted radioimmunotherapy utilizing inverse electron demand Diels-Alder click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. 18F-Based Pretargeted PET Imaging Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

TCO-PEG24-acid: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Introduction: TCO-PEG24-acid is a bifunctional molecule that combines a reactive trans-cyclooctene (TCO) group with a 24-unit polyethylene glycol (PEG) spacer terminating in a carboxylic acid. This reagent is pivotal in the field of bioconjugation, particularly for its role in the exceptionally fast and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction with tetrazines.[1][2][3] The PEG linker enhances aqueous solubility and reduces aggregation, making it a valuable tool for modifying proteins, peptides, and other biomolecules.[4][5] However, the inherent instability of the TCO group necessitates a thorough understanding of its handling and storage to ensure successful conjugation. This guide provides an in-depth overview of the solubility and stability of this compound, complete with experimental protocols and data presentation to aid researchers in their applications.

Solubility of this compound

This compound is characterized by its favorable solubility in aqueous solutions, a property conferred by the hydrophilic 24-unit polyethylene glycol (PEG) spacer.[1][2] This solubility is a key advantage for its use in biological applications. In addition to its aqueous solubility, this compound is also soluble in organic solvents such as dimethylformamide (DMF).[1] Related TCO-PEG compounds have demonstrated solubility in other common organic solvents like dimethyl sulfoxide (DMSO) and dichloromethane (DCM), suggesting a similar solubility profile for this compound.[6][7]

Quantitative Solubility Data

| Solvent | Solubility | Concentration (mg/mL) | Temperature (°C) | Notes |

| Water | Soluble[1][2][8] | Data not available | Room Temperature | The hydrophilic PEG spacer enhances aqueous solubility. |

| Dimethylformamide (DMF) | Soluble[1] | Data not available | Room Temperature | |

| Dimethyl sulfoxide (DMSO) | Likely Soluble[6][7] | Data not available | Room Temperature | Based on solubility of similar TCO-PEG compounds. |

| Dichloromethane (DCM) | Likely Soluble[6][7] | Data not available | Room Temperature | Based on solubility of similar TCO-PEG compounds. |

Stability of this compound

The stability of this compound is primarily dictated by the strained trans-cyclooctene (TCO) ring. The TCO moiety is known to have a limited shelf-life due to its propensity to isomerize to the more stable, but unreactive, cis-cyclooctene (CCO) isomer.[1][6][7][9] This isomerization renders the molecule incapable of participating in the desired IEDDA reaction with tetrazines.

Several factors can influence the rate of this isomerization and the overall stability of this compound:

-

Temperature: Elevated temperatures accelerate the isomerization to CCO. Therefore, it is crucial to store this compound at the recommended temperature of -20°C to minimize degradation.[1][6][7]

-

pH: The stability of the TCO group can be pH-dependent. While the TCO group itself is stable across a range of pH values, the overall stability in a reaction mixture can be influenced by the pH.[1]

-

Presence of Thiols and Metals: Thiols and copper-containing proteins, which can be present in biological samples, have been shown to catalyze the isomerization of TCO to CCO.[8][10]

Due to its limited stability, this compound is not recommended for long-term storage.[1][6][7][9] Some suppliers may even prepare fresh batches upon order and ship the product on dry ice to ensure its quality upon arrival.[11]

Quantitative Stability Data

Quantifying the stability of this compound under various conditions is critical for designing robust and reproducible bioconjugation experiments. The following table provides an illustrative example of how to present such stability data, based on a general protocol for assessing TCO stability.[1] Researchers are encouraged to generate their own data based on their specific experimental conditions.

| Condition | Half-life (t½) | Isomerization Product | Notes |

| Storage at -20°C | Data not available | cis-cyclooctene (CCO) | Recommended storage condition to maximize shelf-life. |

| Storage at 4°C | Data not available | cis-cyclooctene (CCO) | Shorter half-life compared to -20°C. |

| Storage at Room Temp. | Data not available | cis-cyclooctene (CCO) | Not recommended for storage. |

| pH 4 | Data not available | cis-cyclooctene (CCO) | Stability can be assessed using the protocol below. |

| pH 7.4 | Data not available | cis-cyclooctene (CCO) | Stability can be assessed using the protocol below. |

| pH 9 | Data not available | cis-cyclooctene (CCO) | Stability can be assessed using the protocol below. |

| Presence of 10 mM DTT | Data not available | cis-cyclooctene (CCO) | Thiols are known to accelerate isomerization. |

Experimental Protocols

Protocol for Determining the pH Stability of this compound

This protocol is adapted from a general method for assessing the stability of TCO-PEG compounds.[1]

1. Materials:

-

This compound

-

A series of buffers with different pH values (e.g., 100 mM sodium acetate for pH 4 and 5; 100 mM sodium phosphate for pH 6, 7, and 8; 100 mM sodium carbonate-bicarbonate for pH 9).

-

A tetrazine-functionalized fluorescent probe (for quantification of active TCO).

-

Anhydrous DMSO or DMF.

-

HPLC system with a C18 column and a suitable detector (e.g., UV-Vis or fluorescence).

2. Procedure:

-

Prepare a stock solution of this compound in anhydrous DMSO or DMF.

-

For each pH to be tested, dilute the this compound stock solution into the respective buffer to a final concentration of 1-5 mM.

-

Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.

-

To each aliquot, add a molar excess of the tetrazine-functionalized fluorescent probe. Allow the reaction to proceed for a short period (e.g., 10-30 minutes) to ensure complete reaction with the remaining active TCO.

-

Analyze the samples by HPLC. The amount of the fluorescently labeled this compound conjugate will be proportional to the amount of active TCO remaining at that time point.

-

Plot the percentage of remaining active TCO as a function of time for each pH.

-

From these plots, determine the half-life (t½) of this compound at each pH.

Protocol for Solubility Testing of this compound

This protocol provides a general method for determining the solubility of this compound in various solvents.

1. Materials:

-

This compound

-

A selection of solvents (e.g., water, PBS, DMF, DMSO, DCM).

-

Vortex mixer.

-

Centrifuge.

-

UV-Vis spectrophotometer.

2. Procedure:

-

Add an excess amount of this compound to a known volume of the solvent to be tested in a microcentrifuge tube.

-

Vortex the mixture vigorously for 2-5 minutes.

-

Incubate the mixture at a controlled temperature (e.g., room temperature) for at least 1 hour to allow it to reach equilibrium.

-

Centrifuge the mixture at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the undissolved solid.

-

Carefully collect a known volume of the supernatant, being cautious not to disturb the pellet.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of a UV-Vis spectrophotometer.

-

Measure the absorbance of the diluted solution at the appropriate wavelength (a wavelength scan should be performed initially to determine the λmax).

-

Calculate the concentration of the dissolved this compound using a pre-determined calibration curve.

-

The solubility is then reported as the concentration of the saturated solution (e.g., in mg/mL).

Mandatory Visualizations

Caption: Isomerization of active this compound to its inactive CCO form.

Caption: Experimental workflow for assessing the pH stability of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. TCO-PEG24-acid_新研博美 [xinyanbm.com]

- 4. researchgate.net [researchgate.net]

- 5. precisepeg.com [precisepeg.com]

- 6. TCO-PEG3-acid, 2141981-86-2 | BroadPharm [broadpharm.com]

- 7. mdpi.com [mdpi.com]

- 8. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TCO-PEG12-acid | BroadPharm [broadpharm.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Protein Conjugation with TCO-PEG24-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the covalent conjugation of proteins with TCO-PEG24-acid. This two-step process leverages the highly efficient and bioorthogonal inverse-electron demand Diels-Alder cycloaddition (IEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO).

First, the protein of interest is functionalized with a tetrazine moiety, typically by reacting primary amines (e.g., the ε-amino group of lysine residues) with a tetrazine-NHS ester. Following purification, the tetrazine-modified protein is then reacted with this compound. The inclusion of a 24-unit polyethylene glycol (PEG) spacer enhances the aqueous solubility of the reagent and minimizes steric hindrance, thereby improving conjugation efficiency and the stability of the final conjugate.[1]

This method is highly specific and proceeds rapidly under mild, physiological conditions without the need for a catalyst, making it ideal for the modification of sensitive biological molecules.[1] Applications for such protein conjugates are extensive and include the development of antibody-drug conjugates (ADCs), in vivo imaging agents, and targeted drug delivery systems.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below.

| Reagent/Material | Recommended Specifications | Storage |

| Protein of Interest | Purified, in amine-free buffer (e.g., PBS) | 4°C or -80°C |

| This compound | >95% purity | -20°C, desiccated |

| Tetrazine-NHS Ester | e.g., Methyltetrazine-NHS Ester | -20°C, desiccated |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Molecular biology grade | -20°C, desiccated |

| Sulfo-NHS (N-hydroxysulfosuccinimide) | Molecular biology grade | Room Temperature, desiccated |

| Reaction Buffer A (Amine-Free) | 50 mM MES, pH 6.0 | 4°C |

| Reaction Buffer B (Amine-Free) | Phosphate-Buffered Saline (PBS), pH 7.2-7.5 | 4°C |

| Quenching Buffer | 1 M Tris-HCl, pH 8.0 or 1 M Glycine | 4°C |

| Solvent for Reagents | Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Room Temperature, desiccated |

| Purification Column | Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) | Room Temperature |

| Analytical Equipment | UV-Vis Spectrophotometer, Mass Spectrometer (optional) | - |

Experimental Protocols

The protein conjugation process is divided into two main stages: the activation of this compound and its subsequent reaction with the amine-containing protein.

Logical Workflow of Protein Conjugation

Caption: Workflow for this compound protein conjugation.

Step 1: Activation of this compound with EDC/Sulfo-NHS

This protocol describes the activation of the carboxylic acid group on this compound to form a more reactive NHS ester.

Recommended Starting Conditions for Activation

| Parameter | Recommended Value | Notes |

| This compound Concentration | 10 mM in Reaction Buffer A | Prepare fresh. |

| EDC Molar Excess | 10-fold over this compound | Prepare fresh in Reaction Buffer A. |

| Sulfo-NHS Molar Excess | 20-fold over this compound | Prepare fresh in Reaction Buffer A. |

| Reaction Time | 15-30 minutes | At room temperature with gentle mixing. |

| Reaction Buffer | 50 mM MES, pH 6.0 | Avoids reaction with primary amines. |

Protocol:

-

Prepare this compound Solution: Allow the vial of this compound to equilibrate to room temperature before opening. Prepare a 10 mM stock solution in anhydrous DMSO or DMF.

-

Prepare EDC and Sulfo-NHS Solutions: Immediately before use, prepare concentrated stock solutions of EDC and Sulfo-NHS in Reaction Buffer A (50 mM MES, pH 6.0).

-

Activation Reaction:

-

In a microcentrifuge tube, add the this compound stock solution to Reaction Buffer A to the desired final concentration.

-

Add the EDC stock solution to achieve a 10-fold molar excess over the this compound.

-

Add the Sulfo-NHS stock solution to achieve a 20-fold molar excess over the this compound.

-

Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

-

Step 2: Conjugation of Activated this compound to Protein

This protocol details the reaction of the activated TCO-PEG24-NHS ester with the primary amines of the target protein.

Recommended Starting Conditions for Conjugation

| Parameter | Recommended Value | Notes |

| Protein Concentration | 1-5 mg/mL in Reaction Buffer B | Higher concentrations can improve efficiency. |

| Molar Excess of Activated this compound | 10-20 fold over protein | May require optimization. |

| Reaction Time | 60 minutes | Can be adjusted based on protein reactivity. |

| Reaction Temperature | Room Temperature | Gentle mixing is recommended. |

| Reaction Buffer | PBS, pH 7.2-7.5 | Must be free of primary amines. |

| Quenching Reagent | 1 M Tris-HCl or Glycine, pH 8.0 | Final concentration of 50-100 mM. |

Protocol:

-

Prepare Protein Solution: The protein should be in an amine-free buffer, such as PBS (pH 7.2-7.5), at a concentration of 1-5 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer.

-

Conjugation Reaction:

-

Quench the Reaction: To stop the conjugation, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature.[2]

Step 3: Purification of the Protein Conjugate

Purification is essential to remove unreacted this compound and other small molecules. Size exclusion chromatography (SEC) is a commonly used method.[3][4][5]

Protocol:

-

Equilibrate the SEC Column: Equilibrate a size exclusion chromatography column (e.g., Sephadex G-25) with the desired storage buffer for the final conjugate (e.g., PBS, pH 7.4).

-

Apply the Sample: Load the quenched reaction mixture onto the equilibrated column.

-

Elute the Conjugate: Elute the protein conjugate with the storage buffer. The larger protein conjugate will elute first, while the smaller, unreacted reagents will be retained longer on the column.[5][6]

-

Collect Fractions: Collect fractions and monitor the protein concentration using a UV-Vis spectrophotometer at 280 nm.

-

Pool Fractions: Pool the fractions containing the purified protein conjugate.

Characterization of the Protein Conjugate

The purified conjugate should be characterized to determine the degree of labeling and confirm its integrity.

UV-Vis Spectroscopy

The concentration of the protein can be determined by measuring the absorbance at 280 nm. If the this compound has a significant absorbance at 280 nm, a correction factor should be applied.

Mass Spectrometry

Mass spectrometry (MS) is a powerful tool to determine the exact mass of the protein conjugate and thereby calculate the number of this compound molecules attached to each protein.[7][8][9][10] Electrospray ionization mass spectrometry (ESI-MS) is commonly used for this purpose. The mass shift observed corresponds to the molecular weight of the attached this compound moieties.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | Inactive EDC/Sulfo-NHS due to moisture. | Use fresh, anhydrous reagents. Allow vials to warm to room temperature before opening. |

| Presence of primary amines in the buffer. | Buffer exchange the protein into an amine-free buffer (e.g., PBS). | |

| Insufficient molar excess of labeling reagent. | Increase the molar excess of the activated this compound. | |

| Protein Aggregation | High degree of labeling. | Reduce the molar excess of the labeling reagent or the reaction time. |

| Unfavorable buffer conditions. | Optimize buffer pH and ionic strength. | |

| Free this compound in Final Product | Inadequate purification. | Ensure proper equilibration and fractionation during size exclusion chromatography. |

Storage of the Conjugate

For long-term stability, it is recommended to store the purified protein conjugate in a buffer containing a cryoprotectant such as 50% glycerol at -20°C.[11] Alternatively, the conjugate can be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.[11]

Signaling Pathway Diagram (Illustrative)

The following diagram illustrates a conceptual signaling pathway that could be investigated using a protein conjugate created with this protocol, such as an antibody targeting a cell surface receptor.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. goldbio.com [goldbio.com]

- 6. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]

- 7. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Introduction of the mass spread function for characterization of protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. learning.sepscience.com [learning.sepscience.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols: TCO-PEG24-acid for Live Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-PEG24-acid is a valuable tool in the field of bioorthogonal chemistry, enabling the precise labeling and visualization of biomolecules in living cells. This reagent consists of a highly reactive trans-cyclooctene (TCO) group, a hydrophilic 24-unit polyethylene glycol (PEG) spacer, and a carboxylic acid functional group. The TCO moiety reacts specifically and rapidly with tetrazine-conjugated molecules through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry" that is biocompatible and proceeds efficiently under physiological conditions without the need for a catalyst.[1][2]

The long, flexible PEG spacer enhances the water solubility of this compound and molecules it is conjugated to, while also minimizing steric hindrance and potential non-specific interactions.[1][3] The terminal carboxylic acid allows for straightforward conjugation to primary amines on biomolecules, such as proteins and antibodies, via standard amide bond formation.[1] These features make this compound an ideal reagent for a two-step labeling strategy in live cell imaging, where a biomolecule of interest is first tagged with the TCO group and then visualized by adding a tetrazine-conjugated fluorophore.[4][5] This approach is particularly useful for studying dynamic cellular processes, tracking biomolecules, and in drug development for target validation and engagement studies.[6][7]

Key Applications

-

Live Cell Imaging of Proteins: Labeling of specific proteins on or inside living cells to study their localization, trafficking, and dynamics.[8][9]

-

Cell Surface Receptor Labeling: Targeting and visualizing cell surface receptors with high specificity using TCO-conjugated antibodies or ligands.[4][10]

-

Metabolic Labeling: Incorporation of TCO-modified metabolic precursors into cellular components like glycans, proteins, or lipids for subsequent fluorescent labeling.[11][12]

-

Pulse-Chase Experiments: Tracking the lifecycle of biomolecules by introducing the TCO label at a specific time point and visualizing it at later stages.

-

Multiplexed Imaging: In combination with other bioorthogonal labeling techniques, this compound can be used for the simultaneous visualization of multiple cellular targets.[11]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of TCO-reagents and tetrazine probes in live cell imaging applications, based on published literature. These values should be considered as a starting point and may require optimization for specific cell types and experimental conditions.

Table 1: Recommended Concentration Ranges for Labeling Reagents

| Reagent | Typical Concentration | Incubation Time | Notes |

| TCO-conjugated Antibody/Protein | 1-10 µg/mL | 1-2 hours | Optimal concentration depends on the expression level of the target and the affinity of the antibody/protein. Should be performed in serum-free media to avoid non-specific binding. |

| Tetrazine-Fluorophore | 1-10 µM | 5-30 minutes | Higher concentrations may increase background fluorescence. Incubation time is typically short due to the fast reaction kinetics. Some newer fluorogenic tetrazines show a significant increase in fluorescence upon reaction, reducing background from unreacted probe.[13] |

| TCO-modified Small Molecule/Metabolic Label | 10-100 µM | 24-48 hours | For metabolic labeling, the incubation time needs to be sufficient for cellular uptake and incorporation into the target biomolecule.[12] |

| Photocaged Dihydrotetrazine-Diacylphospholipid | 60 nM | 5 minutes | For specific applications involving light-activated labeling of cell membranes.[14] |

| TCO-Docetaxel | 10 µM | 30 minutes | Example of labeling intracellular structures (microtubules) with a TCO-conjugated small molecule drug.[15] |

Table 2: Kinetic Properties of the TCO-Tetrazine Reaction

| Reaction Parameter | Value | Significance |

| Second-order rate constant | >10³ M⁻¹s⁻¹ | This high reaction rate allows for rapid and efficient labeling at low, biocompatible concentrations of reagents, minimizing off-target effects and cytotoxicity.[2] |

| Reaction time to completion | Seconds to minutes | The fast kinetics enable the capture of dynamic cellular events in real-time. |

| Stability of TCO | Limited long-term storage | TCO compounds can isomerize to the less reactive cis-cyclooctene (CCO) over time. Therefore, long-term storage is not recommended.[1] |

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody

This protocol describes the conjugation of this compound to a primary antibody via its carboxylic acid group.

Materials:

-

Primary antibody of interest

-

This compound

-

N-hydroxysuccinimide (NHS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography column (e.g., PD-10)

Procedure:

-

Activate this compound:

-

Dissolve this compound, NHS, and EDC in a 1:1.2:1.2 molar ratio in anhydrous DMF or DMSO.

-

Incubate the reaction for 1-2 hours at room temperature to form the TCO-PEG24-NHS ester.[10]

-

-

Prepare the Antibody:

-

Exchange the buffer of the antibody solution to the reaction buffer using a desalting column or dialysis.

-

Adjust the antibody concentration to 1-5 mg/mL.

-

-

Antibody Conjugation:

-

Add the freshly prepared TCO-PEG24-NHS ester solution to the antibody solution at a 10- to 20-fold molar excess.

-

Incubate the reaction for 2-4 hours at 4°C or 1-2 hours at room temperature with gentle shaking.[10]

-

-

Quench and Purify:

-

Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.[10]

-

Purify the TCO-conjugated antibody from unreacted this compound and byproducts using a size-exclusion chromatography column equilibrated with PBS.

-

-

Characterization and Storage:

-

Determine the degree of labeling using UV-Vis spectroscopy or mass spectrometry.

-

Store the conjugated antibody at 4°C for short-term use or at -20°C for long-term storage.

-

Protocol 2: Live Cell Labeling and Imaging of a Cell Surface Protein

This protocol outlines the two-step labeling of a cell surface protein on live cells using a TCO-conjugated antibody and a tetrazine-fluorophore.

Materials:

-

Live cells expressing the protein of interest

-

Cell culture medium

-

TCO-conjugated antibody (from Protocol 1)

-

Tetrazine-conjugated fluorophore

-

Live cell imaging buffer (e.g., phenol red-free medium supplemented with HEPES)

-

Fluorescence microscope with a live-cell imaging chamber

Procedure:

-

Cell Preparation:

-

Plate cells on a glass-bottom dish or chamber slide suitable for microscopy and culture until they reach the desired confluency.

-

-

Primary Labeling (TCO-conjugate):

-

Washing:

-

Remove the antibody solution and wash the cells three times with pre-warmed live cell imaging buffer to remove any unbound antibody.

-

-

Secondary Labeling (Tetrazine-fluorophore):

-

Dilute the tetrazine-fluorophore in the live cell imaging buffer to the desired final concentration (typically 1-10 µM).

-

Add the fluorophore solution to the cells and incubate for 5-30 minutes at 37°C.

-

-

Final Wash and Imaging:

-

Remove the fluorophore solution and wash the cells three times with pre-warmed live cell imaging buffer.

-

Add fresh live cell imaging buffer to the cells and proceed with imaging on the fluorescence microscope.

-

Acquire images using the appropriate filter sets for the chosen fluorophore.

-

Protocol 3: Cytotoxicity Assessment

A simple cytotoxicity assay is crucial to ensure that the labeling procedure does not adversely affect cell health.

Materials:

-

Live cells

-

Labeling reagents (TCO-conjugate and tetrazine-fluorophore)

-

Live/Dead cell viability assay kit (e.g., Calcein-AM/Propidium Iodide)

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Treatment:

-

Plate cells in a multi-well plate.

-

Treat cells with the same concentrations of labeling reagents used in the imaging experiment. Include positive (e.g., a known cytotoxic agent) and negative (untreated) controls.

-

Incubate for a duration equivalent to the entire labeling and imaging period.

-

-

Viability Staining:

-

After incubation, wash the cells with PBS.

-

Stain the cells with a live/dead assay kit according to the manufacturer's instructions.

-

-

Analysis:

-

Image the cells using a fluorescence microscope and quantify the percentage of live and dead cells.

-

Alternatively, use a fluorescence plate reader to measure the fluorescence intensity corresponding to live and dead cells.

-

Compare the viability of labeled cells to the untreated control to assess cytotoxicity.[16][17]

-

Visualizations

Caption: Experimental workflow for live cell imaging using this compound.

Caption: EGFR signaling pathway with TCO-based labeling of the receptor.

Conclusion

This compound provides a robust and versatile method for the bioorthogonal labeling of molecules in live cells. The high reactivity and specificity of the TCO-tetrazine ligation, combined with the favorable properties of the PEG spacer, enable researchers to perform high-contrast imaging of dynamic cellular processes with minimal perturbation. The protocols and data presented here offer a comprehensive guide for the successful application of this compound in live cell imaging experiments. As with any technique, optimization of the specific conditions for the cell type and target of interest is recommended for achieving the best results.

References

- 1. This compound | BroadPharm [broadpharm.com]

- 2. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of PEG Molecular Weight on Stability, T2 contrast, Cytotoxicity, and Cellular Uptake of Superparamagnetic Iron Oxide Nanoparticles (SPIONs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Live Cell in Vitro and in Vivo Imaging Applications: Accelerating Drug Discovery [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Building bioorthogonal click-release capable artificial receptors on cancer cell surface for imaging, drug targeting and delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. thno.org [thno.org]

- 13. Live-cell imaging of cyclopropene tags with fluorogenic tetrazine cycloadditions. | Semantic Scholar [semanticscholar.org]

- 14. Light-activated tetrazines enable precision live-cell bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bioorthogonal Reactions in Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for T-PEG24-acid Conjugation to Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of polyethylene glycol (PEG) to biomolecules, or PEGylation, is a widely utilized strategy to enhance the therapeutic properties of proteins, peptides, and other molecules. It can improve solubility, extend circulating half-life, and reduce immunogenicity. This document provides a detailed protocol for the conjugation of TCO-PEG24-acid to primary amines (e.g., lysine residues on proteins or antibodies).

This compound is a heterobifunctional linker containing a trans-cyclooctene (TCO) group and a carboxylic acid. The carboxylic acid can be activated to react with primary amines, forming a stable amide bond. The TCO moiety is a key component for "click chemistry," a type of bioorthogonal reaction. Specifically, TCO reacts with high efficiency and selectivity with a tetrazine partner in an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1] This reaction is exceptionally fast and can be performed under mild, aqueous conditions, making it ideal for biological applications such as antibody-drug conjugation, in vivo imaging, and the construction of complex biopolymer structures.[1][2] The inclusion of a 24-unit PEG spacer enhances the water solubility of the molecule and improves the accessibility of the TCO group for subsequent ligation reactions.[3]

This application note details the two-step carbodiimide-mediated coupling of this compound to primary amines and provides an alternative protocol using the pre-activated TCO-PEG24-NHS ester.

Reaction Principle

The conjugation of this compound to a primary amine is typically achieved through a two-step process:

-

Activation of the Carboxylic Acid: The carboxylic acid group of this compound is activated using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a semi-stable NHS ester intermediate.

-

Amine Coupling: The NHS ester readily reacts with a primary amine on the target molecule (e.g., a protein) to form a stable amide bond.

This two-step process is favored as it minimizes the potential for protein cross-linking that can occur with EDC alone.

Quantitative Data Summary

The efficiency of the conjugation can be influenced by several factors including the molar ratios of reagents, pH, and reaction time. The following tables provide recommended ranges and typical values for the conjugation of TCO-PEG-acid to a model protein such as an antibody.

Table 1: Recommended Molar Ratios for this compound Activation and Conjugation

| Parameter | Recommended Molar Ratio (Reagent:this compound) | Typical Molar Ratio |

| EDC:this compound | 2:1 to 10:1 | 4:1 |

| NHS:this compound | 1:1 to 5:1 | 2:1 |

| Activated TCO-PEG24:Protein | 5:1 to 20:1 | 10:1 |

Table 2: Typical Reaction Conditions and Expected Outcomes

| Parameter | Recommended Condition | Expected Outcome |

| Activation Step | ||

| Buffer | 0.1 M MES, pH 4.7-6.0 | |

| Temperature | Room Temperature (20-25°C) | |

| Duration | 15 - 60 minutes | |

| Coupling Step | ||

| Buffer | PBS, pH 7.2-8.0 or 0.1 M Sodium Bicarbonate, pH 8.3 | |

| Temperature | Room Temperature (20-25°C) or 4°C | |

| Duration | 1 - 2 hours at RT, or overnight at 4°C | |

| Characterization | ||

| Degree of Labeling (DOL) | N/A | 1 - 5 TCO molecules per antibody |

| Yield of TCO-modified protein | N/A | 65-90% |

Note: The Degree of Labeling (DOL) and yield are highly dependent on the specific protein and reaction conditions and should be optimized for each application. The provided values are based on conjugations with similar TCO-PEG-NHS esters.[4][5]

Experimental Protocols

Protocol 1: Two-Step Conjugation of this compound to a Primary Amine

This protocol describes the activation of the carboxylic acid on this compound with EDC and NHS, followed by conjugation to a protein.

Materials and Reagents:

-

This compound

-

Amine-containing protein (e.g., antibody at 2-5 mg/mL)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

-

Reagent Preparation:

-

Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.

-

Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF.

-

Prepare a solution of the amine-containing protein in Coupling Buffer. If the protein buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.

-

Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer (e.g., 10 mg/mL). Note: EDC solutions are susceptible to hydrolysis and should be used promptly.

-

-

Activation of this compound:

-

In a microcentrifuge tube, combine the this compound solution with Activation Buffer.

-

Add a 4-fold molar excess of EDC and a 2-fold molar excess of NHS relative to the this compound.

-

Vortex briefly to mix and incubate for 15-30 minutes at room temperature.

-

-

Conjugation to the Amine-Containing Protein:

-

Immediately add the activated TCO-PEG24-NHS ester solution to the protein solution. A 10 to 20-fold molar excess of the activated linker to the protein is a good starting point for optimization.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

-

-

Quenching (Optional):

-

To stop the reaction, add Quenching Buffer to a final concentration of 50-100 mM. This will react with any unreacted NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted this compound and other small molecules using a desalting column according to the manufacturer's instructions.

-

The purified TCO-conjugated protein is now ready for characterization and downstream applications.

-

Protocol 2: Conjugation using TCO-PEG24-NHS Ester

This protocol is a simpler, one-step alternative using the pre-activated TCO-PEG24-NHS ester.

Materials and Reagents:

-

TCO-PEG24-NHS ester

-

Amine-containing protein (e.g., antibody at 2-5 mg/mL)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 or PBS, pH 7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Desalting columns

Procedure:

-

Reagent Preparation:

-

Prepare the antibody solution in the Reaction Buffer.

-

Immediately before use, dissolve the TCO-PEG24-NHS ester in DMSO to a concentration of 10 mg/mL.

-

-

Conjugation Reaction:

-

Add a 10 to 20-fold molar excess of the dissolved TCO-PEG24-NHS ester to the antibody solution while gently vortexing.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Quenching (Optional):

-

Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.

-

Incubate for 15-30 minutes.

-

-

Purification:

-

Remove excess, unreacted TCO-PEG24-NHS ester using a desalting column.

-

Characterization of the Conjugate

It is crucial to characterize the TCO-PEGylated protein to determine the extent of modification.

Degree of Labeling (DOL) Calculation:

The DOL, which is the average number of TCO molecules per protein, can be challenging to determine directly via UV-Vis spectroscopy as the TCO group does not have a strong, distinct absorbance. A common method is to perform a subsequent reaction with a tetrazine-dye conjugate that has a known extinction coefficient and measure the absorbance of the dye.

Alternatively, Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) can be used for a more precise determination of the DOL by comparing the mass of the conjugated protein to the unconjugated protein.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical reaction pathway and the experimental workflow for the conjugation process.

Caption: Chemical pathway for this compound conjugation.

Caption: Experimental workflow for the two-step conjugation.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Conjugation Efficiency | Inactive EDC or NHS/Sulfo-NHS | Use fresh, high-quality reagents. Allow to warm to room temperature before opening to prevent moisture contamination. |

| Buffer contains primary amines (e.g., Tris, glycine) | Perform buffer exchange of the protein into an amine-free buffer like PBS or MES. | |

| Incorrect pH for activation or coupling | Ensure the activation step is performed at pH 4.7-6.0 and the coupling step at pH 7.2-8.3. | |

| Hydrolysis of NHS ester | Use the activated this compound immediately. Avoid high pH for extended periods during the coupling step. | |

| Protein Precipitation | High concentration of organic solvent from TCO-PEG24 stock | Keep the volume of the organic solvent (DMSO/DMF) to a minimum, typically less than 10% of the total reaction volume. |

| Protein instability at reaction pH | Optimize the pH within the recommended range. Consider performing the reaction at 4°C. |

Conclusion

The conjugation of this compound to primary amines is a robust method for introducing the TCO moiety onto biomolecules. This enables their use in highly efficient and specific bioorthogonal click chemistry reactions. By carefully controlling the reaction conditions, particularly the molar ratios of reagents and the pH, researchers can achieve successful conjugation for a wide range of applications in drug development, diagnostics, and fundamental research.

References

- 1. TCO-PEG4-acid TCO click chemistry - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 2. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]

- 3. escholarship.org [escholarship.org]

- 4. Tetrazine Glycoconjugate for Pretargeted Positron Emission Tomography Imaging of trans-Cyclooctene-Functionalized Molecular Spherical Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Efficient Method for Labeling Single Domain Antibody Fragments with 18F Using Tetrazine-Trans-Cyclooctene Ligation and a Renal Brush Border Enzyme-Cleavable Linker - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for TCO-PEG24-Acid Bioconjugation Kits

For Researchers, Scientists, and Drug Development Professionals

Introduction